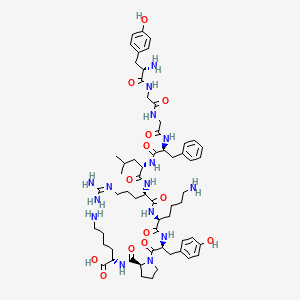
2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile
描述
2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile is an organic compound with a complex structure that includes a mercapto group, a methoxyphenyl group, and a trifluoromethyl group attached to a nicotinonitrile core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-mercapto-4-methoxybenzaldehyde, which can be synthesized through the reaction of nitrobenzene with thiol, followed by reduction and formaldehyde reactions . The final product is obtained through further reactions involving trifluoromethylation and nitrile formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while reduction of nitro groups can produce amines.
科学研究应用
2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its derivatives may have potential as bioactive compounds in drug discovery.
Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with molecular targets through its functional groups. The mercapto group can form bonds with metal ions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound useful in different applications.
相似化合物的比较
Similar Compounds
2-Mercapto-4-methoxybenzaldehyde: Shares the mercapto and methoxy groups but lacks the trifluoromethyl and nicotinonitrile components.
1-(2-Mercapto-4-methoxyphenyl)ethanone: Similar structure but with an ethanone group instead of the nicotinonitrile core.
Uniqueness
The presence of the trifluoromethyl group and the nicotinonitrile core in 2-Mercapto-4-(4-methoxyphenyl)-6-(trifluoromethyl)nicotinonitrile distinguishes it from similar compounds. These groups contribute to its unique chemical properties, such as increased lipophilicity and potential bioactivity, making it valuable for various applications.
属性
IUPAC Name |
4-(4-methoxyphenyl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2OS/c1-20-9-4-2-8(3-5-9)10-6-12(14(15,16)17)19-13(21)11(10)7-18/h2-6H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPSHTSXPRYIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129678 | |
| Record name | 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-56-8 | |
| Record name | 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dihydro-4-(4-methoxyphenyl)-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301129678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B1637641.png)
![3-[2-(4-Fluoro-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1637642.png)





![Bis(4,5-dihydronaphtho[1,2-d])tetrathiafulvalene](/img/structure/B1637674.png)
![N-[(Z)-(1-benzylindol-3-yl)methylideneamino]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B1637676.png)
![4-[(2E)-3-phenylprop-2-en-1-yl]morpholine](/img/structure/B1637677.png)




